2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile
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Overview
Description
2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Scientific Research Applications
2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One: This compound also contains a piperazine ring and exhibits similar biological activities.
Aripiprazole Related Compound G: Another piperazine derivative with comparable pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(2,6-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5/c1-11-9-12(10-19)21-16(20-11)23-7-5-22(6-8-23)15-13(17)3-2-4-14(15)18/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJUVPRYCJZBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=C3Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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